molecular formula C8H16ClNO2 B13630039 1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Cat. No.: B13630039
M. Wt: 193.67 g/mol
InChI Key: YDZHAQHSSKKOAE-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both oxygen and nitrogen atoms in the spirocyclic ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced forms with hydrogen atoms replacing oxygen or nitrogen functionalities.

    Substitution: Alkylated derivatives with new substituents at the nitrogen atom.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The presence of the spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic structures but differ in the position and type of functional groups. The unique combination of oxygen and nitrogen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h7,9-10H,1-6H2;1H

InChI Key

YDZHAQHSSKKOAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1O)CCNCC2.Cl

Origin of Product

United States

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